molecular formula C16H21F2N5O B2379232 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide CAS No. 941963-88-8

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide

Cat. No.: B2379232
CAS No.: 941963-88-8
M. Wt: 337.375
InChI Key: IAFOMIZTQTWRBE-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrazole, which is a class of heterocyclic compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom . The presence of the difluorophenyl group suggests that it may have unique electronic properties due to the electronegativity of the fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the tetrazole ring and the difluorophenyl group. The tetrazole ring is a planar, aromatic ring, which could contribute to the stability of the compound . The difluorophenyl group could also influence the compound’s reactivity and electronic properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactive sites on the molecule, such as the tetrazole ring and the difluorophenyl group. The tetrazole ring can participate in a variety of reactions, including nucleophilic and electrophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds, including derivatives of difluorophenyl tetrazoles, are critical for expanding the chemical space of potential therapeutic agents. Studies such as the synthesis and characterization of celecoxib derivatives for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities highlight the importance of chemical innovation in drug discovery (Ş. Küçükgüzel et al., 2013). Similarly, research on novel 2H-[1,2,4]thiadiazolo[2,3-a]pyrimidine derivatives bearing chiral units for herbicidal activity underscores the utility of chemical synthesis in agricultural applications (L. Duan et al., 2010).

Biological Evaluations

Evaluating the biological effects of novel compounds is a crucial step in understanding their potential therapeutic or agricultural applications. Studies on compounds with similar structural features to "N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide" have been conducted to assess their pharmacological properties. For instance, the pharmacodynamics and pharmacokinetics of novel γ-secretase inhibitors, which share a similar complexity in molecular design, have been explored for their potential in reducing amyloid-β production, a key factor in Alzheimer's disease (T. Lanz et al., 2010).

Environmental and Agricultural Applications

The environmental and agricultural applications of chemically synthesized compounds also represent a significant area of research. For example, the synthesis and herbicidal activity assessment of a difluorobenzyl oxymethyl derivative underscore the potential for developing more effective and selective herbicides (I. Hwang et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many tetrazole derivatives are used in medicinal chemistry due to their bioisosteric similarity to the carboxylic acid functional group .

Future Directions

The future directions for research on this compound could include further exploration of its properties and potential applications. For example, due to the bioisosteric similarity of tetrazole to carboxylic acid, it could be interesting to explore its potential use in medicinal chemistry .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N5O/c1-3-5-11(6-4-2)16(24)19-10-15-20-21-22-23(15)12-7-8-13(17)14(18)9-12/h7-9,11H,3-6,10H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFOMIZTQTWRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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